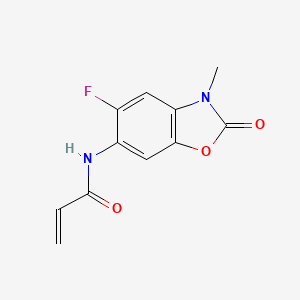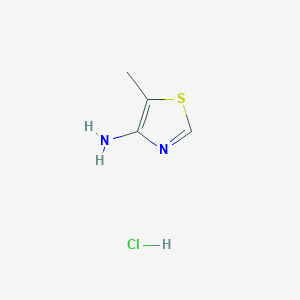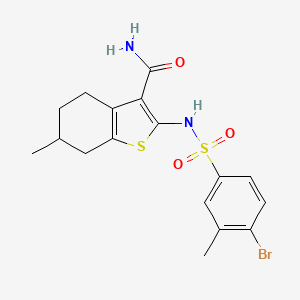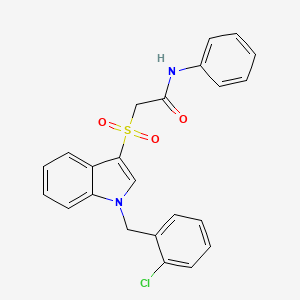
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a sulfonyl indole derivative with a complex molecular structure. This compound belongs to a class of chemicals known for their diverse biological activities and potential therapeutic applications. Its unique structural components make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide typically involves multi-step organic reactions
Starting Material Preparation: Synthesis begins with the preparation of 1-(2-chlorobenzyl)-1H-indole from indole and 2-chlorobenzyl chloride via a Friedel-Crafts alkylation.
Sulfonylation: The 1-(2-chlorobenzyl)-1H-indole is then subjected to sulfonylation using sulfonyl chloride, yielding the sulfonylated intermediate.
Acetamidation: The final step involves the reaction of the sulfonylated intermediate with phenylacetamide in the presence of a suitable base, leading to the formation of the target compound.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of reaction conditions for maximum yield and purity. Typical considerations include:
Reaction Temperature and Pressure: Controlled to optimize reaction rates.
Catalysts: Use of appropriate catalysts to accelerate reaction steps.
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the indole ring, leading to various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Depending on the substituent, halogenating agents, nucleophiles (e.g., amines, alcohols), and bases/acids can be used.
Major Products
Oxidation Products: Hydroxylated or ketone derivatives.
Reduction Products: Sulfides or thiols.
Substitution Products: Various substituted derivatives depending on the reaction specifics.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, anti-inflammatory, or antitumor properties.
Medicine: Explored as a potential therapeutic agent. Studies might focus on its efficacy and safety in treating specific diseases.
Industry: Used in the development of new materials, dyes, or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action depends on its specific application. Generally, it involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. For instance:
Enzymatic Inhibition/Activation: The compound might inhibit or activate specific enzymes, altering metabolic pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating signaling pathways and cellular responses.
Gene Expression: Influences gene expression by interacting with DNA or RNA, affecting protein synthesis.
Comparison with Similar Compounds
Compared to other sulfonyl indole derivatives, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is unique due to its specific substituents (chlorobenzyl and phenylacetamide groups). Similar compounds include:
Sulfonyl Indoles: Such as N-(2-methyl-1H-indol-3-yl)sulfonyl-phenylacetamide.
Benzyl Indoles: Compounds like 1-(2-methoxybenzyl)-1H-indol-3-yl-sulfonyl-phenylacetamide.
Acetamide Derivatives: For example, 2-((1-(2-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide.
These comparisons highlight the distinct features and potential advantages of this compound in terms of biological activity and synthetic accessibility.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-8-17(20)14-26-15-22(19-11-5-7-13-21(19)26)30(28,29)16-23(27)25-18-9-2-1-3-10-18/h1-13,15H,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCHIBVMAGWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
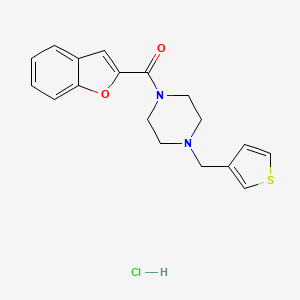
![2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2931839.png)
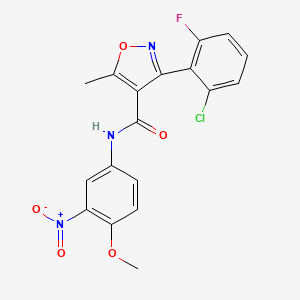
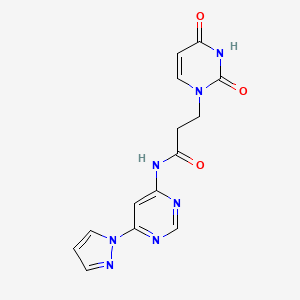

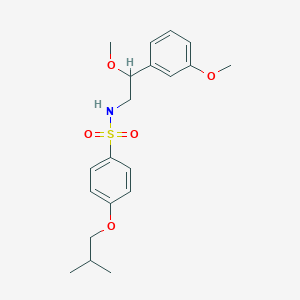
![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)
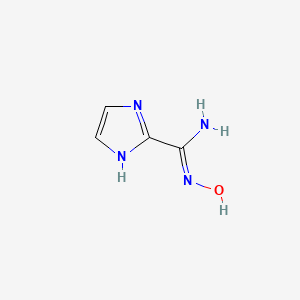
![N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide](/img/structure/B2931849.png)
![methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B2931851.png)
